molecular formula C8H10N2O2 B13145596 Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- CAS No. 35020-01-0

Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)-

Cat. No.: B13145596
CAS No.: 35020-01-0
M. Wt: 166.18 g/mol
InChI Key: MQHVSBTWLBWOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-Methoxyphenyl)formohydrazide is an organic compound with the molecular formula C₈H₁₀N₂O₂. It is a derivative of formohydrazide, where the hydrogen atom on the nitrogen is replaced by a 4-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-Methoxyphenyl)formohydrazide can be synthesized through the reaction of 4-methoxyphenylhydrazine with formic acid. The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, for several hours. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methoxyphenyl)formohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N’-(4-Methoxyphenyl)formohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-Methoxyphenyl)formohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

35020-01-0

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-(4-methoxyanilino)formamide

InChI

InChI=1S/C8H10N2O2/c1-12-8-4-2-7(3-5-8)10-9-6-11/h2-6,10H,1H3,(H,9,11)

InChI Key

MQHVSBTWLBWOLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NNC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.